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molecular formula C10H11NO3 B1594452 2-(3,4-Dimethoxyphenyl)-2-hydroxyacetonitrile CAS No. 6309-18-8

2-(3,4-Dimethoxyphenyl)-2-hydroxyacetonitrile

Cat. No. B1594452
M. Wt: 193.2 g/mol
InChI Key: SFIAWXDEIAXFOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07622585B2

Procedure details

To 3,4-dimethoxybenzaldehyde (1.66 g, 10 mmol) in ethyl acetate (20 mL) was added NaHSO3 (5.2 g, 50 mmol) in water (20 mL), followed by potassium cyanide (3.26 g, 50 mmol) in water (20 mL). The mixture was stirred overnight at rt, then warmed to 50° C. for 6 h. The reaction was cooled to rt, diluted with ethyl acetate, and the layers were separated. The organic layer was washed with brine, dried (Na2SO4), filtered and concentrated. The resulting residue was purified via silica gel chromatography (0-50% ethyl acetate/hexanes) to provide 137A (1.25 g, 65%) and starting material (0.52 mg). LC-MS: 176.22 (M−H2O)+.
Quantity
1.66 g
Type
reactant
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
3.26 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Yield
65%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][C:10]=1[O:11][CH3:12])[CH:6]=[O:7].OS([O-])=O.[Na+].[C-:18]#[N:19].[K+]>C(OCC)(=O)C.O>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:6]([OH:7])[C:18]#[N:19])[CH:8]=[CH:9][C:10]=1[O:11][CH3:12] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
1.66 g
Type
reactant
Smiles
COC=1C=C(C=O)C=CC1OC
Name
Quantity
5.2 g
Type
reactant
Smiles
OS(=O)[O-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
3.26 g
Type
reactant
Smiles
[C-]#N.[K+]
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred overnight at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
warmed to 50° C. for 6 h
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to rt
CUSTOM
Type
CUSTOM
Details
the layers were separated
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified via silica gel chromatography (0-50% ethyl acetate/hexanes)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC=1C=C(C=CC1OC)C(C#N)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.25 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 64.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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